molecular formula C24H25N3O4S B2491308 4-Methyl-1-({3-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)piperidine CAS No. 1207028-15-6

4-Methyl-1-({3-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)piperidine

Cat. No. B2491308
CAS RN: 1207028-15-6
M. Wt: 451.54
InChI Key: KBMSBUAGPACMKI-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that incorporate 1,3,4-oxadiazole and piperidine structures, noted for their significant biological activities. These structures are often explored for their potential in various applications due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of similar compounds typically involves sequential steps, starting from organic acids converted into esters, hydrazides, and subsequently, 5-substituted-1,3,4-oxadiazole derivatives. The target compound is usually achieved by reacting these derivatives with a sulfonyl piperidine precursor in the presence of a solvent like N,N-dimethylformamide (DMF) and a base like sodium hydride. This method reflects a general approach for synthesizing compounds with complex structures involving 1,3,4-oxadiazole and piperidine functionalities (H. Khalid et al., 2016).

Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed using modern spectroscopic techniques, including NMR, IR, and mass spectrometry. Crystal structure studies and DFT calculations may further elucidate the conformational preferences and electronic properties of the compound. These analyses provide insight into the molecule's geometry, electron distribution, and potential reactive sites (K. Kumara et al., 2017).

Chemical Reactions and Properties

The compound's reactivity can be inferred from related studies, where similar structures exhibit reactivity towards various reagents, leading to the formation of new derivatives. This reactivity is crucial for understanding the compound's chemical behavior and potential applications. The sulfonamide group, in particular, might undergo transformations that impact the compound's overall properties and reactivity profile (A. Sawant-Basak et al., 2018).

Mechanism of Action

If the compound has a biological activity, the mechanism of action would involve studying how the compound interacts with biological systems. This could involve studying its interactions with enzymes, receptors, or other biomolecules .

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact. It could also involve studying its handling and storage requirements .

Future Directions

This could involve a discussion of potential future research directions. This could include potential applications of the compound, areas where further study is needed, or new synthesis methods that could be developed .

properties

IUPAC Name

5-[3-methyl-5-(4-methylpiperidin-1-yl)sulfonyl-1-benzofuran-2-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-15-9-11-27(12-10-15)32(28,29)19-7-8-21-20(14-19)17(3)22(30-21)24-25-23(26-31-24)18-6-4-5-16(2)13-18/h4-8,13-15H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMSBUAGPACMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=C3C)C4=NC(=NO4)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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